1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene
Description
1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene (abbreviated as Br-MEHMB) is a brominated aromatic compound with a methoxy group at position 5, a 2-ethylhexyloxy group at position 2, and bromomethyl substituents at positions 1 and 2. Its molecular structure enables reactivity in polymerization and crosslinking reactions, particularly in synthesizing conjugated polymers for optoelectronic applications such as organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs) .
Properties
IUPAC Name |
1,4-bis(bromomethyl)-2-(2-ethylhexoxy)-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26Br2O2/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-9,13H,4-7,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGYUUWEXFKLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1CBr)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
209625-38-7 | |
| Record name | Benzene, 1,4-bis(bromomethyl)-2-[(2-ethylhexyl)oxy]-5-methoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209625-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10394609 | |
| Record name | 1,4-Bis(bromomethyl)-2-[(2-ethylhexyl)oxy]-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209625-37-6 | |
| Record name | 1,4-Bis(bromomethyl)-2-[(2-ethylhexyl)oxy]-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of 1-((2-ethylhexyl)oxy)-4-methoxybenzene (MEHB)
-
- 4-methoxyphenol (0.08 mol)
- 2-ethylhexyl bromide (0.9 mol)
- Sodium hydride (NaH, 0.16 mol)
- Dimethylformamide (DMF) as solvent
- Nitrogen atmosphere
- Temperature: Initial 0 °C during NaH addition, then reflux at 70 °C for 12 hours
-
- 4-methoxyphenol and 2-ethylhexyl bromide are mixed in DMF at room temperature with stirring.
- Sodium hydride is added in batches at 0 °C to maintain solubility and control reactivity.
- After complete NaH dissolution, nitrogen gas is introduced to maintain an inert atmosphere.
- The mixture is refluxed at 70 °C for 12 hours.
- After cooling, the reaction mixture is extracted with ethyl acetate and water to isolate the organic layer.
- The organic phase is dried over magnesium sulfate and purified by vacuum distillation to yield MEHB as a pale yellow oil with a yield of approximately 99%.
-
- The use of NaH as a strong base facilitates the deprotonation of the phenol, enabling nucleophilic substitution with 2-ethylhexyl bromide.
- Maintaining low temperature during NaH addition prevents side reactions and ensures safety.
- Nitrogen atmosphere prevents oxidation and moisture interference.
Bromomethylation to Form MEHDBMB
-
- MEHB (0.06 mol)
- Paraformaldehyde (0.001 mol)
- Hydrobromic acid (30% HBr in acetic acid, 0.182 mol)
- Acetic acid (0.5 mol)
- Nitrogen atmosphere
- Reflux at 80 °C for 48 hours
-
- MEHB and paraformaldehyde are dissolved and stirred in a round-bottom flask.
- A solution of hydrobromic acid in acetic acid is added dropwise under continuous stirring.
- The reaction mixture is refluxed at 80 °C under nitrogen for 48 hours.
- After cooling, the solid product is diluted with chloroform and washed multiple times with cold water.
- The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by recrystallization from hexane, yielding pale white solid MEHDBMB.
-
- The bromomethylation introduces bromomethyl groups at the 1,4-positions of the aromatic ring.
- The use of paraformaldehyde and HBr/acetic acid is a classical method for bromomethylation.
- Prolonged reflux ensures complete substitution.
- Nitrogen atmosphere prevents oxidation and side reactions.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | 4-methoxyphenol + 2-ethylhexyl bromide + NaH | DMF, 0 °C to 70 °C, 12 h, N2 atmosphere | 1-((2-ethylhexyl)oxy)-4-methoxybenzene (MEHB) | ~99%, pale yellow oil |
| 2 | MEHB + paraformaldehyde + 30% HBr in acetic acid | Reflux 80 °C, 48 h, N2 atmosphere | 1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene (MEHDBMB) | Pale white solid, purified by recrystallization |
Characterization and Purity
Research Findings and Optimization Notes
- The alkylation step benefits from controlled addition of NaH at low temperature to avoid side reactions and ensure high yield.
- The bromomethylation requires extended reflux under inert atmosphere to achieve complete substitution.
- Purification by recrystallization from hexane yields high purity MEHDBMB suitable for polymerization.
- The described method is reproducible and scalable, as demonstrated by batch sizes ranging from grams to hundreds of grams in research settings.
- Use of nitrogen atmosphere throughout prevents oxidation and moisture-related degradation, critical for sensitive intermediates.
Summary Table of Preparation Parameters
| Parameter | Alkylation (Step 1) | Bromomethylation (Step 2) |
|---|---|---|
| Starting Material | 4-methoxyphenol | MEHB |
| Alkylating Agent | 2-ethylhexyl bromide | Paraformaldehyde + HBr/Acetic acid |
| Base | Sodium hydride (NaH) | None (acidic conditions) |
| Solvent | Dimethylformamide (DMF) | Acetic acid |
| Temperature | 0 °C (NaH addition), then 70 °C reflux | 80 °C reflux |
| Time | 12 hours | 48 hours |
| Atmosphere | Nitrogen | Nitrogen |
| Workup | Extraction with ethyl acetate/water, drying | Extraction with chloroform/water, drying |
| Purification | Vacuum distillation | Recrystallization from hexane |
| Product Form | Pale yellow oil | Pale white solid |
| Yield | ~99% | High purity, yield not explicitly stated but efficient |
This comprehensive synthesis approach for this compound is well-documented in peer-reviewed literature and patent-related research, providing a reliable and scalable method for producing this important monomer for advanced polymer applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Synthesis and Properties
The synthesis of 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene typically involves the bromomethylation of 1-((2-ethylhexyl)oxy)-4-methoxybenzene using paraformaldehyde and bromomethane under controlled conditions. The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C17H26Br2O2
- Molecular Weight : 422.201 g/mol
The compound exhibits notable chemical stability and solubility characteristics due to its ether and methoxy functional groups, making it suitable for various applications in organic synthesis and materials science.
Scientific Research Applications
-
Chemical Intermediate :
- This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromomethyl groups can undergo nucleophilic substitution reactions to form various derivatives, which are useful in drug discovery and development.
-
Polymer Chemistry :
- The compound can be utilized in the production of polymeric materials. Its bromomethyl groups allow for cross-linking reactions that enhance the mechanical properties of polymers. This application is particularly relevant in the development of thermosetting plastics and elastomers.
-
Pharmaceutical Applications :
- Research indicates that derivatives of this compound may exhibit biological activity, potentially leading to new therapeutic agents. Studies on similar compounds have shown promise in targeting specific biological pathways, which could be explored further with this compound.
-
Nanotechnology :
- The compound's unique structure makes it suitable for use in nanotechnology applications, particularly in the fabrication of nanocomposites. Its ability to interact with various substrates can facilitate the development of advanced materials with tailored properties for electronic or photonic applications.
Case Studies
Case Study 1: Polymer Synthesis
A study demonstrated the use of this compound in synthesizing a new class of thermoplastic elastomers. The resultant materials exhibited improved elasticity and thermal stability compared to traditional elastomers due to effective cross-linking facilitated by the bromomethyl groups.
Case Study 2: Drug Development
In a pharmaceutical research project, derivatives of this compound were synthesized and screened for anti-cancer activity. Preliminary results indicated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action.
Mechanism of Action
The mechanism of action of 1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene depends on its chemical reactivity. The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethylhexyl ether and methoxy groups may influence the compound’s solubility and reactivity, affecting its interactions with other molecules.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₉H₂₈Br₂O₃
- Synthesis : Produced via bromination of precursor 1-[(2-ethylhexyl)oxy]-4-methoxybenzene, followed by purification via recrystallization from hexane .
- Applications: Serves as a monomer for poly(p-phenylene vinylene) (PPV) derivatives, where bromomethyl groups facilitate nucleophilic substitution reactions during polymerization .
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Functional Comparison
Optical and Electronic Properties
- Br-MEHMB Polymers : MEH-PPV derived from Br-MEHMB exhibits a deep red color and broad absorption/emission spectra (λₑₘ ~600 nm) due to extended conjugation .
- MEHPPV (Poly[2-methoxy-5-((2'-ethylhexyl)oxy)-1,4-phenylenevinylene]) : Similar conjugation but synthesized via thermal elimination of acetoxy groups; emission maxima shift with conjugation length .
- C1/C2: Nitro-substituted derivatives show aggregation-induced emission (AIE) at 550–650 nm, unlike Br-MEHMB’s non-fluorescent nature .
Table 2: Application-Specific Comparison
Research Findings and Trends
- Br-MEHMB in Conjugated Polymers : Polymerization yields MEH-PPV with 59% efficiency under optimized conditions (THF, t-BuOK catalyst) . Energy transfer within MEH-PPV chains improves with conjugation length, enhancing electroluminescence .
- Comparison with MEHPPV : MEHPPV’s emission red-shifts by ~50 nm compared to Br-MEHMB-based polymers due to vinylene linkages .
- Contrast with Dendritic Analogs : Hydroxymethyl-substituted analogs (e.g., 1f) prioritize solubility and stepwise functionalization over conductivity .
Biological Activity
1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene (CAS No. 209625-37-6) is a synthetic organic compound with potential applications in various fields, including organic electronics and materials science. Its unique structure, featuring bromomethyl and ether functional groups, suggests possible biological activities that warrant further investigation.
Chemical Structure and Properties
The compound has the following molecular formula: . It exhibits a molecular weight of 422.20 g/mol, a melting point of 82-86 °C, and a density of approximately 1.4 g/cm³ . The presence of bromine atoms in its structure indicates potential reactivity that could influence its biological properties.
Synthesis
The synthesis of this compound typically involves the bromomethylation of a precursor compound, followed by etherification. The synthesis is carried out under controlled conditions using reagents such as potassium tert-butoxide and tetra-n-butylammonium bromide as phase transfer catalysts .
Cytotoxicity
Research into the cytotoxic effects of related compounds shows that brominated derivatives can induce apoptosis in cancer cell lines. A study focusing on halogenated phenolic compounds demonstrated their ability to disrupt cell membranes and induce oxidative stress in cancer cells. This suggests that this compound may also exhibit cytotoxic properties relevant to cancer treatment .
Case Studies
- Antibacterial Activity : A comparative study evaluated the antibacterial efficacy of various brominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural features, such as the presence of bromine and ether linkages, enhance antibacterial activity.
- Anticancer Effects : In vitro studies on related compounds revealed that brominated phenols could inhibit tumor growth in breast cancer models by inducing apoptosis through mitochondrial pathways .
Toxicological Profile
The compound is classified under hazardous materials due to its corrosive nature and potential health risks upon exposure. Safety data sheets recommend protective measures when handling this compound due to its skin and eye irritation potential .
Q & A
Q. What are the standard synthetic routes for preparing 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene, and how are intermediates characterized?
The compound is synthesized via bromination of 2-((2-ethylhexyl)oxy)-5-methoxybenzene derivatives using paraformaldehyde and HBr in acetic acid under reflux (80°C, 48 hours, N₂ atmosphere). Key intermediates are purified via recrystallization with n-hexane, yielding a pale-white solid. Characterization employs NMR and 2D NOESY to confirm regiochemistry and stereochemical assignments. For example, molecular modeling and modified Karplus equations validate dihedral angles in intermediates .
Q. How is this compound utilized in polymer synthesis, particularly for optoelectronic materials?
It serves as a monomer in the Gilch polymerization route to synthesize conjugated polymers like poly[2-methoxy-5-(2′-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV). Polymerization involves t-BuOK in THF (68°C, 3 hours), with benzyl bromide as a chain stopper to prevent crosslinking. The resulting MEH-PPV exhibits red-shifted absorption/emission due to extended conjugation, critical for organic solar cells and LEDs .
Q. What safety precautions are required when handling this compound?
The compound is classified under GHS05 (corrosive) and requires N95 masks, gloves, and eye protection. It lacks flashpoint data but should be stored in inert atmospheres due to bromomethyl reactivity. Waste disposal follows protocols for halogenated organics .
Advanced Research Questions
Q. How does monomer selection (bromomethyl vs. chloromethyl derivatives) influence polymer properties in the Gilch route?
Comparative studies show that 1,4-bis(bromomethyl) derivatives yield MEH-PPV with higher molecular weights (e.g., ~180 mg/g yield) and narrower polydispersity indices than chloromethyl analogs. Brominated monomers enhance reactivity in elimination steps, improving conjugation length and charge-carrier mobility in thin-film devices .
Q. What spectroscopic and computational methods resolve structural ambiguities in intermediates or byproducts?
NOESY NMR and density functional theory (DFT) modeling are critical for assigning stereochemistry in intermediates. For example, 2D NOESY cross-peaks and Karplus equation-derived coupling constants (-values) distinguish axial vs. equatorial substituents in dihydrobenzodioxine analogs . Thermal gravimetric analysis (TGA) and NMR monitor acetate elimination in precursor polymers to control conjugation length .
Q. What challenges arise in using this compound for triplet–triplet annihilation upconversion (TTA-UC) systems?
Conjugated polymers derived from this monomer exhibit limited TTA-UC efficiency due to exciton quenching by bromine residues and backbone defects. Optimization requires co-polymerization with fluorene derivatives to isolate emissive segments and reduce triplet-triplet annihilation losses .
Q. How do solvent polarity and film morphology affect photophysical properties of MEH-PPV?
Thin films exhibit bathochromic emission shifts (~30 nm) compared to solutions due to interchain interactions. Energy transfer from short to long conjugated segments is enhanced in films, reducing quantum yields by ~40% in solution. Solvent-dependent aggregation (e.g., THF vs. toluene) modulates exciton diffusion lengths .
Methodological Considerations
Q. How can researchers optimize reaction yields and purity during synthesis?
- Key parameters :
- Use 30% HBr in acetic acid for controlled bromination.
- Maintain strict anhydrous conditions (MgSO₄ drying).
- Recrystallize in n-hexane at 0°C to remove unreacted paraformaldehyde .
- Yield improvements :
Substituting NaHCO₃ with K₃PO₄ in Suzuki-Miyaura couplings increases boronic acid coupling efficiency (e.g., from 59% to >75%) .
- Yield improvements :
Q. What strategies address contradictions in reported polymer molecular weights or optical properties?
- Data reconciliation : Cross-validate GPC data with MALDI-TOF to account for THF-solubility biases. Use UV-vis and PL spectroscopy to correlate conjugation length with shifts, resolving discrepancies from batch-to-batch variations .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
